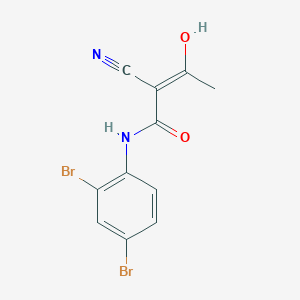
Diethyl 2-(undecylenyl)malonate
Übersicht
Beschreibung
Diethyl 2-(undecylenyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups attached to a malonic acid backbone, with an undecylenyl group (a long-chain alkene) attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2-(undecylenyl)malonate can be synthesized through the alkylation of diethyl malonate with undecylenyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of undecylenyl bromide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Types of Reactions:
Alkylation: this compound can undergo further alkylation reactions at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the malonic acid derivative can undergo decarboxylation to form a substituted carboxylic acid.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Alkylated Malonates: Resulting from further alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(undecylenyl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of bioactive compounds and potential drug candidates.
Materials Science: The compound is used in the development of novel polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 2-(undecylenyl)malonate in chemical reactions involves the formation of enolate ions upon deprotonation. These enolate ions act as nucleophiles, participating in various nucleophilic substitution and addition reactions. The presence of the undecylenyl group can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
Diethyl Malonate: A simpler malonic ester without the undecylenyl group.
Dimethyl Malonate: Similar structure but with methyl ester groups instead of ethyl.
Ethyl Acetoacetate: Contains a keto group instead of the second ester group.
Uniqueness: Diethyl 2-(undecylenyl)malonate is unique due to the presence of the long-chain undecylenyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic or olefinic characteristics.
Eigenschaften
IUPAC Name |
diethyl 2-undec-10-enylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h4,16H,1,5-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQQZZTXMHQSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCCCCCC=C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;2-[bis(2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B8018872.png)
![Trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;iodide](/img/structure/B8018878.png)



![tert-butyl N-[3-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoylamino]-2-hydroxypropyl]carbamate](/img/structure/B8018895.png)



![1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-yl 4-methylbenzenesulfonate](/img/structure/B8018942.png)




